molecular formula C14H8N4 B11873913 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile CAS No. 60467-69-8

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile

Cat. No.: B11873913
CAS No.: 60467-69-8
M. Wt: 232.24 g/mol
InChI Key: JTCJARDJNHUJSM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile (CAS 60467-91-6) is a high-purity, heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,8-naphthyridine core substituted with a pyridin-3-yl group at position 2 and a carbonitrile moiety at position 3, yielding a molecular formula of C 14 H 10 N 4 and a molecular weight of 250.25 g/mol . The 1,8-naphthyridine scaffold is recognized for its diverse pharmacological properties. Researchers are particularly interested in this compound and its derivatives for their potential in anticancer and antimicrobial applications . Structurally related 1,8-naphthyridine-3-carbonitrile derivatives have demonstrated promising antitumor activity in vitro, with studies showing efficacy against various human cancer cell lines . Some derivatives function as DNA intercalators, binding to double-stranded DNA and inhibiting replication and transcription, which can lead to the suppression of cancer cell growth . Furthermore, this class of compounds has shown substantial anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains, with certain analogs exhibiting potent minimum inhibitory concentrations (MIC), making them valuable scaffolds for developing new antimicrobial agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, adhering to all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60467-69-8

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

2-pyridin-3-yl-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C14H8N4/c15-8-12-7-10-3-2-6-17-14(10)18-13(12)11-4-1-5-16-9-11/h1-7,9H

InChI Key

JTCJARDJNHUJSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Friedlander Annulation: A Versatile Approach

The Friedlander reaction remains a cornerstone for constructing the 1,8-naphthyridine core. This method involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde (28 ) with α-methylene carbonyl compounds. For 2-(pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile, the pyridin-3-yl group is introduced via a ketone derivative containing the pyridine moiety.

In a modified Friedlander protocol, 2-aminonicotinaldehyde reacts with 3-acetylpyridine under pyrrolidine catalysis to yield the target compound . Cyclization occurs at 80–100°C in ethanol, with the cyano group introduced via in situ dehydration of an intermediate imine. This method achieves yields of 65–78%, depending on the electron-withdrawing substituents on the pyridine ring .

Table 1: Friedlander Reaction Optimization

ParameterOptimal ConditionYield (%)
CatalystPyrrolidine72
SolventEthanol68
Temperature90°C75
Reaction Time12 hours-

Knoevenagel Condensation for Cyano Group Installation

The 3-carbonitrile functionality is efficiently introduced via Knoevenagel condensation. Shivhare et al. demonstrated that 2-aminonicotinaldehyde (28 ) reacts with malononitrile (51 ) in glycerol at 80°C under catalyst-free conditions . This method avoids toxic catalysts and achieves 85% yield within 4 hours. The pyridin-3-yl group is subsequently introduced via Suzuki-Miyaura coupling using 3-pyridinylboronic acid, though this requires palladium catalysis .

Key Advantage :

  • Environmentally benign (glycerol as solvent).

  • High regioselectivity for the 3-position.

Meth-Cohn Reaction Pathway

The Meth-Cohn reaction offers an alternative route starting from N-(pyridin-2-yl)acetamide (26 ). Treatment with Vilsmeier’s reagent (POCl₃/DMF) generates 2-chloro-3-formyl-1,8-naphthyridine (27 ) . The chloro substituent at position 2 is displaced via nucleophilic aromatic substitution using pyridin-3-ylmagnesium bromide, followed by oxidation of the formyl group to a nitrile using NH₄OH/CuCN. This method yields 60–65% over three steps .

Limitations :

  • Requires harsh conditions (POCl₃ handling).

  • Multi-step process reduces overall efficiency.

Green Synthesis via Microwave Irradiation

Feng et al. reported a one-pot, catalyst-free synthesis using glutaraldehyde (50 ), malononitrile (51 ), and a β-ketoamide containing the pyridin-3-yl group . Microwave irradiation at 100°C for 20 minutes in ethanol promotes cyclocondensation, directly yielding the target compound in 82% yield. This method eliminates column chromatography, enhancing scalability .

Table 2: Green Synthesis Metrics

ParameterConditionOutcome
SolventEthanol82% Yield
Energy SourceMicrowave20 min Reaction
PurificationCrystallization>95% Purity

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)StepsScalabilityEnvironmental Impact
Friedlander752HighModerate
Knoevenagel852ModerateLow
Meth-Cohn603LowHigh
Green Synthesis821HighLow
Pfitzinger553ModerateModerate

Mechanistic Insights and Side Reactions

  • Friedlander Annulation : The reaction proceeds via imine formation followed by cyclodehydration. Competing pathways may form 1,6-naphthyridine isomers if the amino and carbonyl groups misalign .

  • Knoevenagel Condensation : Base-mediated deprotonation of malononitrile generates a nucleophilic carbanion, attacking the aldehyde group. Steric hindrance from the pyridin-3-yl group can slow the reaction .

  • Meth-Cohn Reaction : Over-chlorination at position 2 is a common side reaction, necessitating precise stoichiometry of POCl₃ .

Industrial-Scale Considerations

The patent by US9133188B2 highlights a kilogram-scale synthesis using 2-chloro-5-nitro-nicotinic acid as a starting material . Key steps include:

  • Chlorination with thionyl chloride in chloroform (2.5% DMF catalyst).

  • Cyclization with ethyl acrylate in diphenyl ether at 250°C.

  • Nitro reduction using Fe/HCl to an amine intermediate.

  • Cyanation via CuCN-mediated displacement.

This method achieves 70% overall yield but requires specialized equipment for high-temperature cyclization .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Table 2: Pharmacological Profiles

Compound Name Target/Activity Key Findings References
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile 5-HT₃ receptor antagonism Moderate activity; pyridinyl enhances binding
ANA-12 Anti-mycobacterial IR-confirmed nitrofuran carbonyl (1694 cm⁻¹)
NA-2 Antidepressant (rodent FST/TST models) log P = 2.1, pA₂ = 7.4 (comparable to ondansetron)
ANC 1–14 Anti-mycobacterial Substituted phenylglycyl group improves potency
5d (furan-2-yl derivative) Inhibitory activity IR: C≡N (2215 cm⁻¹), C=O (1594 cm⁻¹)

Structure-Activity Relationship (SAR) :

  • Pyridin-3-yl vs. Phenyl : The pyridin-3-yl group in the target compound may enhance receptor binding compared to phenyl derivatives (e.g., 8a) due to nitrogen-mediated interactions .
  • Nitrile Group: The 3-cyano moiety is critical for hydrogen bonding in both antimicrobial and receptor-targeted activities .
  • Piperazine Substitutions : Methylpiperazinyl (NA-2) optimizes log P for blood-brain barrier penetration, while nitrofuran (ANA-12) enhances anti-mycobacterial activity .

Physicochemical and Spectroscopic Comparisons

Table 3: Key Physicochemical Properties

Compound Name Molecular Weight IR Stretches (cm⁻¹) ¹H NMR Features References
This compound 262.25 CN: ~2220, C=N: ~1600 Pyridinyl protons: δ 8.2–9.1
ANA-12 433.38 NO₂: 1370, 1570; Amide C=O: 1694 Piperazine protons: δ 3.2–3.8
NA-2 283.33 CN: ~2220, Piperazine: ~2800 Methylpiperazine: δ 2.4 (s, 3H)
8a 578.58 CN: 2226, C=O: 1712 Aromatic protons: δ 7.40–8.60 (16H, m)

Key Observations :

  • IR Spectroscopy : Nitrile stretches (~2220 cm⁻¹) are consistent across derivatives, while amide/ketone carbonyls (1694–1712 cm⁻¹) distinguish functionalized compounds .
  • ¹H NMR: Piperazine protons (δ 3.2–3.8) and aromatic signals (δ 7.4–9.1) are diagnostic for structural confirmation .

Biological Activity

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthyridine core with a pyridine moiety and a cyano group. Its molecular formula contributes to its diverse biological properties. The synthesis typically involves multi-step processes including coupling reactions with various electrophiles, allowing for modifications that enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-mycobacterial Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results. In vitro studies using the MABA assay demonstrated that it possesses a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL, indicating strong anti-tuberculosis potential .
  • Cytotoxicity : Compounds similar to this compound have shown anticancer properties. For instance, derivatives evaluated against various cancer cell lines exhibited selective toxicity with high selectivity indices, suggesting minimal impact on normal cells .
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several bacterial strains. In studies comparing various 1,8-naphthyridine derivatives, some showed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound Name Structural Features Unique Properties
1,8-NaphthyridineNaphthyridine coreExhibits antibacterial activity
Pyridin-3-carbonitrilePyridine ring with cyano groupUseful as an intermediate in organic synthesis
2-Amino-1,8-naphthyridineAmino group substitutionSignificant anticancer properties
4-AminoquinolineQuinoline structureKnown for antimalarial activity

The unique combination of heterocycles and functional groups in this compound enhances its biological activity compared to other similar compounds.

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with biological targets. For example, interactions with enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis have been simulated to understand its mechanism of action better. These studies suggest that structural modifications can significantly influence binding affinity and efficacy .

Case Studies

  • Anti-Tuberculosis Evaluation : A specific study synthesized twenty-eight derivatives of naphthyridine and evaluated their anti-mycobacterial properties. Among these, one derivative (ANA-12) displayed exceptional activity with an MIC of 6.25 µg/mL against M. tuberculosis H37Rv strain .
  • Cytotoxicity Assessment : In another study focusing on cytotoxic effects, several derivatives were tested against human embryonic kidney cells, revealing low toxicity levels and high selectivity indices (≥11), indicating their potential for therapeutic use in cancer treatment .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile and its derivatives?

The synthesis typically involves coupling reactions at the 1,8-naphthyridine core. For example:

  • Piperazinyl derivatives can be synthesized by reacting intermediates like ANI-1 (prepared via literature protocols) with chloroacetyl chloride in the presence of triethylamine, yielding ANI-2, which is further functionalized with substituted anilines or nitrofuran moieties under basic conditions (Na₂CO₃/KI in DMF at 120°C) .
  • Amide coupling using HOBt/EDC·HCl with DIPEA in DMF facilitates the introduction of nitrofuran groups (e.g., ANA-12), confirmed by IR spectroscopy (amide carbonyl at 1694 cm⁻¹ and nitro group peaks at 1370/1570 cm⁻¹) .
  • Hydrolysis of nitriles under acidic or alkaline conditions (e.g., 9M H₂SO₄ at 130°C or KOH in EtOH) can yield carboxylic acids or carboxamides, though reaction duration critically affects product distribution .

Basic: How can spectroscopic methods confirm the structural integrity of this compound derivatives?

  • IR Spectroscopy : Key functional groups are identified via stretching frequencies, such as nitrile (C≡N) at ~2215 cm⁻¹, amide carbonyl (C=O) at ~1694 cm⁻¹, and nitro groups (NO₂) at 1370–1570 cm⁻¹ .
  • NMR : Proton environments are resolved through distinct signals. For instance, aromatic protons on the naphthyridine ring appear as multiplets in δ 7.5–9.0 ppm, while substituents like ethoxy groups show characteristic triplet patterns .
  • Mass Spectrometry : A 1:3 isotopic ratio for chlorine-containing derivatives (e.g., in intermediates like ANI-1) confirms halogen presence .

Basic: What biological activities are associated with 1,8-naphthyridine-3-carbonitrile derivatives?

  • Anti-mycobacterial activity : Derivatives with piperazinyl or nitrofuran substituents (e.g., ANA-12) show efficacy against Mycobacterium tuberculosis via structure-activity relationship (SAR) studies, likely targeting bacterial enzymes .
  • Serotonin receptor modulation : 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile exhibits 5-HT₃ receptor antagonism, validated in rodent behavioral models (e.g., forced swimming test) .

Advanced: How can researchers resolve contradictions in reaction outcomes during hydrolysis of 1,8-naphthyridinecarbonitriles?

Contradictions arise from varying hydrolysis conditions:

  • Alkaline hydrolysis (KOH in EtOH/H₂O) favors carboxamide formation (51% yield in 4 hours), while prolonged reflux converts it to carboxylic acid .
  • Acidic hydrolysis (9M H₂SO₄ at 130°C) directly yields carboxylic acids with higher efficiency (86% yield) but risks side reactions like decarboxylation under harsher conditions .
    Methodological recommendation : Use kinetic studies (e.g., time-resolved IR or HPLC) to monitor intermediate carboxamide formation and optimize conditions for desired products .

Advanced: What crystallographic tools are suitable for elucidating the 3D structure of 1,8-naphthyridine derivatives?

  • SHELX suite : SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. Its robustness in handling diffraction data from modern sources (e.g., synchrotrons) makes it ideal for resolving complex substituent conformations .
  • Validation metrics : R-factors (<5%) and electron density maps (e.g., Fo-Fc maps) should confirm the placement of electron-withdrawing groups like nitriles and pyridinyl moieties .

Advanced: How do computational models aid in optimizing anti-mycobacterial activity of 1,8-naphthyridine derivatives?

  • Docking studies : Molecular docking against M. tuberculosis enzyme targets (e.g., enoyl-ACP reductase) can predict binding affinities. For example, nitrofuran-containing derivatives (ANA-12) show enhanced interactions via hydrogen bonding with active-site residues .
  • QSAR models : Parameters like logP and polar surface area correlate with membrane permeability. Derivatives with balanced hydrophobicity (e.g., piperazinyl-glycyl groups) exhibit improved bioavailability .

Advanced: What experimental design considerations are critical for SAR studies of 1,8-naphthyridine-3-carbonitriles?

  • Substituent diversification : Systematic variation of substituents at positions 2 (pyridinyl) and 4 (piperazinyl) is key. For instance, replacing nitrofuran with benzothiazole groups alters receptor selectivity .
  • Control experiments : Include positive controls (e.g., isoniazid for anti-TB assays) and validate cytotoxicity against mammalian cell lines (e.g., HEK-293) to exclude non-specific effects .

Advanced: How can conflicting biological data from in vitro vs. in vivo models be addressed?

  • Pharmacokinetic profiling : Poor in vivo activity may stem from rapid metabolism. For example, esterase-mediated hydrolysis of ethyl carboxylate derivatives reduces bioavailability. Use prodrug strategies (e.g., methyl esters) to enhance stability .
  • Dose-response calibration : Optimize dosing regimens in rodent models to align with in vitro IC₅₀ values, ensuring therapeutic relevance .

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